

# Tenapanor's Dual Efficacy: A Comparative Analysis in IBS-C and Hyperphosphatemia

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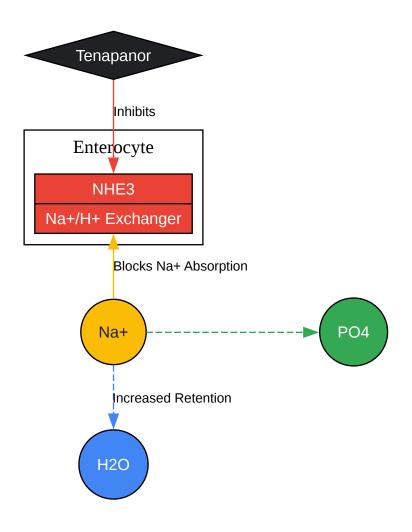
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Tenapanor, a first-in-class, minimally absorbed inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3), has demonstrated significant efficacy in two distinct patient populations: those with irritable bowel syndrome with constipation (IBS-C) and individuals with hyperphosphatemia associated with chronic kidney disease (CKD) on dialysis. This guide provides a comprehensive comparison of Tenapanor's performance in these conditions, supported by data from pivotal clinical trials.

#### **Mechanism of Action**

Tenapanor's therapeutic effects stem from its localized action in the gastrointestinal tract. By inhibiting NHE3, it reduces the absorption of sodium from the small intestine and colon.[1] This leads to an increase in intestinal fluid, which softens stool and increases bowel movement frequency, thereby alleviating the symptoms of IBS-C.[1][2] In the context of hyperphosphatemia, the inhibition of NHE3 is also understood to reduce the paracellular absorption of dietary phosphate, offering a novel mechanism to control serum phosphorus levels in CKD patients.[3][4]





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**Figure 1:** Simplified signaling pathway of Tenapanor's mechanism of action.

### Efficacy in Irritable Bowel Syndrome with Constipation (IBS-C)

Multiple phase 3 trials, including T3MPO-1 and T3MPO-2, have established the efficacy of Tenapanor (50 mg twice daily) in adult patients with IBS-C. The primary endpoint in these studies was the combined responder rate, defined as a patient experiencing at least a 30% reduction in abdominal pain and an increase of one or more complete spontaneous bowel movements (CSBMs) in the same week for at least 6 out of the first 12 weeks of treatment.



| Clinical Trial | Tenapanor<br>Responder<br>Rate | Placebo<br>Responder<br>Rate | p-value | Reference |
|----------------|--------------------------------|------------------------------|---------|-----------|
| T3MPO-1        | 27.0%                          | 18.7%                        | <0.05   | [5]       |
| T3MPO-2        | 36.5%                          | 23.7%                        | <0.001  | [6][7]    |
| Phase 2b       | 50.0% (Overall<br>Responder)   | 23.6%                        | <0.001  |           |

Across trials, Tenapanor consistently demonstrated a statistically significant improvement in the composite endpoint compared to placebo.[5][6][7] Secondary endpoints, including improvements in abdominal symptoms like bloating and discomfort, were also significantly improved with Tenapanor treatment.[6][8] A post-hoc analysis of pooled data from phase 2b and phase 3 studies showed that the median time to the first CSBM was 2 weeks, and the median time to abdominal pain response was 4 weeks.[9]

# Efficacy in Hyperphosphatemia in Chronic Kidney Disease (CKD)

Tenapanor has been investigated as both a monotherapy and an add-on therapy to phosphate binders for the management of hyperphosphatemia in adult CKD patients on dialysis. Clinical trials have consistently shown its ability to lower serum phosphorus levels.



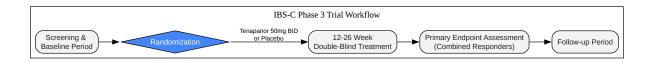
| Clinical<br>Trial        | Treatment<br>Group                             | Mean<br>Change in<br>Serum<br>Phosphoru<br>s (mg/dL) | Placebo/Co<br>ntrol Group<br>Change<br>(mg/dL) | p-value                                  | Reference |
|--------------------------|--|--|--|--|-----------|
| Phase 3<br>Monotherapy   | Tenapanor<br>(pooled<br>doses)                 | -1.00 to -1.19<br>(at 8 weeks)                       | N/A  | Significant<br>decrease<br>from baseline | [10]      |
| PHREEDOM                 | Tenapanor                                      | Significant<br>decrease                              | Increase of                                    | <0.0001                                  | [11]      |
| AMPLIFY<br>(Add-on)      | Tenapanor +<br>Phosphate<br>Binder             | -0.84 (at 4<br>weeks)                                | -0.19  | <0.001                                   | [12]      |
| NORMALIZE<br>(Long-term) | Tenapanor +/-<br>Sevelamer                     | -2.0 (from<br>PHREEDOM<br>baseline)                  | N/A  | N/A                                      | [11]      |
| OPTIMIZE                 | Tenapanor<br>Monotherapy<br>(Binder-<br>Naive) | -0.87  | N/A  | N/A                                      | [13]      |

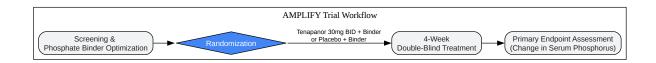
In a phase 3 monotherapy trial, all three doses of Tenapanor resulted in significant decreases in mean serum phosphate from baseline.[10] The PHREEDOM study demonstrated that patients continuing Tenapanor had a significant decrease in serum phosphorus compared to those switched to placebo.[11] The AMPLIFY trial showed that adding Tenapanor to existing phosphate binder therapy resulted in a significantly greater reduction in serum phosphorus compared to binders alone.[12] The NORMALIZE long-term extension study showed a sustained reduction in serum phosphorus.[11]

# Experimental Protocols IBS-C Clinical Trial Workflow (T3MPO-1 & T3MPO-2)

The phase 3 trials for IBS-C followed a similar design, as illustrated below.







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